4-Methylnon-4-ene
Description
4-Methylnon-4-ene (CAS RN: 91485-39-1) is a branched alkene with the molecular formula C₁₀H₂₀ and an average molecular mass of 140.270 g/mol . Its structure features a double bond at the fourth carbon and a methyl substituent at the same position, making it a mono-unsaturated hydrocarbon. The compound is verified to exhibit double-bond stereo isomerism, and its IUPAC-accepted nomenclature includes "4-Methyl-4-nonene" and "this compound" . As a non-polar hydrocarbon, it is expected to exhibit typical alkene reactivity, such as participation in addition and polymerization reactions.
Properties
CAS No. |
91485-39-1 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
4-methylnon-4-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
VHLDUDJLFKAZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylnon-4-ene can be synthesized through various methods, including:
Dehydrohalogenation of Halides: This method involves the elimination of hydrogen halides from alkyl halides. For example, the dehydrohalogenation of 4-chloro-4-methylnonane using a strong base like potassium tert-butoxide can yield this compound.
Alkylation of Alkenes: Another method involves the alkylation of alkenes. For instance, the reaction of 1-octene with methyl iodide in the presence of a strong base can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylnon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate can yield 4-methylnon-4-en-1-ol.
Reduction: Reduction of this compound can produce alkanes. Hydrogenation using a palladium catalyst can convert it to 4-methylnonane.
Substitution: The compound can undergo substitution reactions, such as halogenation. For instance, the reaction with bromine can produce 4-bromo-4-methylnonane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (Br2, Cl2) in the presence of light or heat
Major Products
Oxidation: 4-methylnon-4-en-1-ol, 4-methylnon-4-enal, 4-methylnonanoic acid
Reduction: 4-methylnonane
Substitution: 4-bromo-4-methylnonane, 4-chloro-4-methylnonane
Scientific Research Applications
4-Methylnon-4-ene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the study of biological processes involving alkenes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the medicinal properties of alkenes includes studying their potential as drug candidates. This compound can be used in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Methylnon-4-ene involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and industrial applications. The compound can also undergo polymerization, forming long chains of repeating units, which is essential for its use in the production of polymers and resins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Comparative Analysis of 4-Methylnon-4-ene and Other Compounds
Key Differences and Implications
Functional Group Reactivity: this compound: Primarily undergoes alkene-specific reactions (e.g., hydrogenation, halogenation). The methyl branch may sterically hinder some reactions . 4-Chloro-ortho-toluidine: The aromatic amine group enables electrophilic substitution (e.g., nitration), while the chloro substituent directs reactivity on the benzene ring . 4-Methyloxetan-2-one: The strained oxetane ring facilitates ring-opening reactions (e.g., hydrolysis to carboxylic acids) .
Molecular Weight and Applications: this compound, with its higher molecular weight and hydrocarbon nature, is likely used in polymer or fuel-related industries. 4-Chloro-ortho-toluidine, a chlorinated aromatic amine, finds applications in dye synthesis and pharmaceuticals . 4-Methyloxetan-2-one’s small size and ester functionality make it a candidate for biodegradable polymers or drug delivery systems .
Safety and Handling: While safety data for this compound are absent, 4-Methyloxetan-2-one requires precautions due to its irritant properties (e.g., eye and skin contact protocols) .
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